MeBIO

Beschreibung

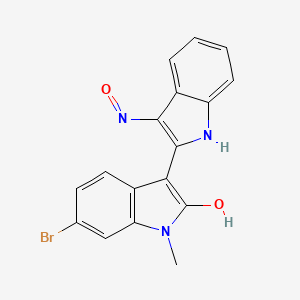

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDGGJYETVQYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648022 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-95-8 | |

| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MeBIO

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeBIO, chemically known as (2'Z,3'E)-6-Bromo-1-methylindirubin-3'-oxime, is a synthetic indirubin analog. While initially investigated as a control for the Glycogen Synthase Kinase 3 (GSK-3) inhibitor, 6-bromoindirubin-3'-oxime (BIO), this compound has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action is the activation of the AhR signaling pathway, leading to the nuclear translocation of AhR and subsequent modulation of target gene expression. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed protocols for key experimental procedures.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental stimuli, immune function, and cellular differentiation.[1][2] In its inactive state, AhR resides in the cytoplasm as part of a protein complex.

Upon binding by a ligand such as this compound, AhR undergoes a conformational change, leading to its dissociation from the complex and translocation into the nucleus.[1] In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][3] One of the most well-characterized downstream effects of AhR activation is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics.[1]

While this compound is a potent AhR agonist, it exhibits minimal inhibitory activity against GSK-3α/β and Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B. This selectivity makes this compound a valuable tool for studying AhR signaling with reduced off-target effects on these kinases.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Table 1: this compound Activity on Kinases

| Target | IC50 (μM) | Source(s) |

| GSK-3α/β | 44 - 100 | [4][5] |

| CDK1/Cyclin B | 55 - 92 | [4][5] |

| CDK5/p25 | >100 |

Table 2: this compound Aryl Hydrocarbon Receptor (AhR) Agonist Activity

| Assay System | EC50 (nM) | Source(s) |

| Yeast-based reporter | 20 | |

| Hepatoma cell line | 93 |

Signaling Pathway

The activation of the Aryl Hydrocarbon Receptor (AhR) by this compound initiates a well-defined signaling cascade.

Experimental Protocols

Luciferase Reporter Assay for AhR Activation

This assay quantitatively measures the activation of the AhR signaling pathway by this compound. It utilizes a reporter cell line containing a luciferase gene under the control of a promoter with XREs.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture:

-

Culture a suitable reporter cell line (e.g., HepG2 stably transfected with a pXRE-luciferase reporter plasmid) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Trypsinize and seed the reporter cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 pM to 10 µM.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubate the plate for another 24 hours.

-

Lyse the cells using a commercial luciferase assay lysis buffer.

-

Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Immunofluorescence for AhR Nuclear Translocation

This method visualizes the movement of AhR from the cytoplasm to the nucleus upon treatment with this compound.

Workflow Diagram:

Detailed Methodology:

-

Cell Preparation:

-

Seed cells (e.g., MCF-7 or Hepa-1c1c7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1 hour at room temperature.

-

Incubate with a primary antibody specific for AhR diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST (PBS with 0.1% Tween-20).

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the subcellular localization of AhR using a fluorescence or confocal microscope. In untreated cells, AhR staining will be predominantly cytoplasmic, while in this compound-treated cells, the staining will be concentrated in the nucleus.

-

Conclusion

This compound is a valuable research tool for investigating the Aryl Hydrocarbon Receptor signaling pathway. Its primary mechanism of action is the potent and selective agonism of AhR, leading to its nuclear translocation and the subsequent regulation of target gene expression. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of AhR in various biological processes.

References

- 1. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]

- 2. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. The Aryl Hydrocarbon Receptor (AhR) Is a Novel Gene Involved in Proper Physiological Functions of Pancreatic β-Cells [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

MeBIO: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeBIO, also known as (2'Z,3'E)-6-Bromo-1-methylindirubin-3'-oxime, is a synthetic indirubin analog that has garnered attention in biomedical research. While structurally related to the glycogen synthase kinase 3 (GSK-3) inhibitor BIO (6-bromoindirubin-3'-oxime), this compound serves as a valuable negative control in studies involving GSK-3 inhibition. Its primary and most potent activity lies in its role as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action as an AhR agonist. Detailed experimental protocols for assessing its biological activity are also provided.

Chemical Structure and Physicochemical Properties

This compound is a member of the indirubin class of bis-indole alkaloids. Its chemical structure is characterized by a bromo-substituted and N-methylated indirubin core with an oxime functional group at the 3' position.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2'Z,3'E)-6-Bromo-1-methylindirubin-3'-oxime | [1] |

| Synonyms | 1-Methyl-BIO, Me6BIO | [2] |

| CAS Number | 667463-95-8 | [1][3] |

| Chemical Formula | C₁₇H₁₂BrN₃O₂ | [1][3] |

| Molecular Weight | 370.21 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | ≥99% | [5] |

| Solubility | Soluble in DMSO (to 10 mM), Ethanol | [2][5] |

| Storage | Store at +4°C or -20°C | [2][5] |

Biological Activity

This compound's biological activity is primarily defined by its potent agonism of the Aryl Hydrocarbon Receptor (AhR). It is often used as a negative control for its parent compound, BIO, due to its significantly reduced activity against GSK-3 and cyclin-dependent kinases (CDKs).

Table 2: Biological Activity of this compound

| Target | Activity | Value | Reference(s) |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | EC₅₀ = 20 nM (yeast), 93 nM (hepatoma cell line) | [2] |

| Glycogen Synthase Kinase 3 (GSK-3) | Inhibitor | IC₅₀ = 44 µM | [1][4] |

| CDK1/cyclin B | Inhibitor | IC₅₀ = 55 µM (or 92.0 µM) | [1][4][5] |

| CDK5/p25 | Inhibitor | IC₅₀ > 100 µM | [2][5] |

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is a potent agonist of the AhR.[1][5] Upon binding to the cytosolic AhR, this compound induces a conformational change that leads to the dissociation of chaperone proteins, such as Hsp90. The activated AhR-ligand complex then translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which is involved in xenobiotic metabolism. This activation of the AhR signaling pathway is the primary mechanism of action for this compound.[2]

This compound-induced Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Kinase Inhibition

This compound exhibits weak inhibitory activity against GSK-3 and CDK1/cyclin B, with IC₅₀ values in the micromolar range.[1][4][5] This is in contrast to its parent compound, BIO, which is a potent GSK-3 inhibitor. This difference in activity makes this compound an ideal negative control for studies investigating the effects of GSK-3 inhibition by BIO.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a general procedure for indirubin derivatives.[1] It involves the condensation of 1-methyl-6-bromoisatin with 3-acetoxyindole, followed by oximation.

General Procedure:

-

Condensation: A mixture of 1-methyl-6-bromoisatin and 3-acetoxyindole in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium carbonate) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product, 6-bromo-1-methylindirubin, is collected by filtration, washed, and dried.

-

Oximation: The 6-bromo-1-methylindirubin is then dissolved in pyridine, and hydroxylamine hydrochloride is added. The mixture is heated to reflux.

-

Final Purification: After cooling, the product is precipitated with water, filtered, washed, and purified by recrystallization or column chromatography to yield (2'Z,3'E)-6-Bromo-1-methylindirubin-3'-oxime (this compound).

General workflow for the synthesis of this compound.

Aryl Hydrocarbon Receptor (AhR) Reporter Assay

This protocol describes a cell-based luciferase reporter assay to quantify the agonist activity of this compound on the human AhR.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against GSK-3 or CDK1/cyclin B using a radiometric assay.

Materials:

-

Purified recombinant GSK-3β or CDK1/cyclin B1 enzyme.

-

Specific peptide substrate for the respective kinase.

-

Kinase reaction buffer.

-

ATP solution.

-

[γ-³²P]ATP.

-

This compound stock solution in DMSO.

-

Phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove the unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a crucial tool for researchers studying the AhR signaling pathway and for those investigating GSK-3 and CDK-related processes. Its potent and specific agonism of AhR, coupled with its weak activity against key kinases, makes it an excellent positive control for AhR activation and a reliable negative control for GSK-3 inhibition studies. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. 6-Bromoindirubin-3′-oxime derivatives are highly active colistin adjuvants against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Computational Modelling of Kinase Inhibitors as Anti-Alzheimer Agents | Springer Nature Experiments [experiments.springernature.com]

- 5. Salivary Gland Gene Expression Atlas Identifies a New Regulator of Branching Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

MeBIO: A Technical Guide to the Inactive Analog of the GSK-3 Inhibitor BIO

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of kinase inhibitor research, particularly concerning Glycogen Synthase Kinase 3 (GSK-3), the use of precise molecular tools is paramount for elucidating cellular signaling pathways and validating potential therapeutic targets. 6-bromoindirubin-3'-oxime (BIO) has been widely adopted as a potent and selective inhibitor of GSK-3, instrumental in studies of the Wnt/β-catenin pathway, stem cell biology, and more.[1][2][3] However, to ensure the specificity of experimental findings and to control for off-target effects, a structurally similar but biologically inactive analog is an indispensable research tool. This technical guide focuses on MeBIO (1-Methyl-BIO or 6-methyl-BIO), the inactive analog of BIO, providing a comprehensive overview of its properties, comparative data, and detailed experimental protocols for its use as a negative control.[4][5]

The Critical Role of a Negative Control

This compound serves as an essential negative control in experiments involving BIO due to its structural similarity but significantly reduced activity against GSK-3.[4] By treating cells or tissues with this compound alongside BIO, researchers can distinguish the effects specifically resulting from GSK-3 inhibition from other non-specific cellular responses that might be induced by the indirubin scaffold itself.

Data Presentation: BIO vs. This compound

The following tables summarize the key quantitative data comparing the activity of BIO and its inactive analog, this compound.

Table 1: Kinase Inhibitory Activity (IC50 Values)

| Compound | Target Kinase | IC50 Value | Reference(s) |

| BIO | GSK-3α/β | 5 nM | [1][2][3][6] |

| This compound | GSK-3α/β | 44-100 μM | [4] |

| BIO | CDK1/Cyclin B | 320 nM | [6] |

| This compound | CDK1/Cyclin B | 92.0 μM | [4] |

| BIO | CDK5/p25 | 80 nM | [6] |

| This compound | CDK5/p25 | >100 μM | [4] |

Table 2: Other Biological Activities

| Compound | Target | Activity | EC50 Value | Reference(s) |

| This compound | Aryl Hydrocarbon Receptor (AhR) | Agonist | 20 nM (yeast), 93 nM (hepatoma) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical Wnt/β-catenin signaling pathway and a typical experimental workflow for comparing the effects of BIO and this compound.

Caption: Wnt/β-catenin signaling pathway with points of intervention.

References

The Dual Role of MeBIO in Delineating Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, dissecting the precise function of individual signaling molecules is paramount. MeBIO, a synthetic indirubin analog, has emerged as a critical tool for researchers investigating the complex interplay between key regulatory pathways. While structurally related to the potent Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinase (CDK) inhibitor, 6-bromoindirubin-3'-oxime (BIO), this compound itself exhibits minimal activity against these kinases. Instead, its primary function lies in its potent agonism of the Aryl Hydrocarbon Receptor (AhR). This unique pharmacological profile allows this compound to serve as a crucial negative control, enabling scientists to distinguish the cellular effects of GSK-3/CDK inhibition from those mediated by AhR activation. This guide provides an in-depth overview of this compound's function in cell signaling, complete with quantitative data, experimental protocols, and detailed pathway diagrams to facilitate its effective use in research and drug development.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity against different cellular targets. This information is essential for designing experiments and interpreting results.

| Target | Reported Activity | Value | Reference |

| GSK-3α/β | IC50 | 44-100 μM | [1] |

| CDK1/Cyclin B | IC50 | 92.0 μM | [1] |

| CDK5/p25 | IC50 | >100 μM | [1] |

| Aryl Hydrocarbon Receptor (AhR) | EC50 (yeast reporter system) | 20 nM | |

| Aryl Hydrocarbon Receptor (AhR) | EC50 (hepatoma reporter system) | 93 nM |

Table 1: Quantitative Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. EC50 values represent the concentration required to elicit 50% of the maximum response of the Aryl Hydrocarbon Receptor.

Core Signaling Pathways Influenced by this compound

This compound's utility as a research tool is primarily centered around its ability to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, while having negligible effects on the Wnt/β-catenin pathway, which is heavily regulated by GSK-3.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell proliferation. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as this compound, the chaperone proteins dissociate, and the AhR translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. A key regulatory component of this pathway is the "destruction complex," which includes GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its receptor, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. Since this compound does not significantly inhibit GSK-3, it does not directly activate this pathway, unlike its analog BIO.

Experimental Protocols: Utilizing this compound in Cell-Based Assays

The primary experimental application of this compound is to serve as a negative control alongside its active counterpart, BIO, to delineate the effects of GSK-3/CDK inhibition versus AhR activation. Below are detailed methodologies for key experiments.

Experimental Workflow: Differentiating Signaling Pathways

The following workflow outlines the general procedure for using this compound to dissect signaling pathways in a cell-based experiment.

References

MeBIO's Aryl Hydrocarbon Receptor Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeBIO (1-Methyl-6-bromoindirubin-3'-oxime), initially developed as a kinase-inactive control for its analog BIO (6-bromoindirubin-3'-oxime), has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides an in-depth overview of this compound's activity as an AhR agonist, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic potential and molecular mechanisms of AhR activation.

Introduction to this compound and the Aryl Hydrocarbon Receptor

This compound is a synthetic derivative of indirubin, a naturally occurring bis-indole. It was originally synthesized as a negative control for BIO, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Subsequent research revealed that while this compound exhibits minimal activity against various cyclin-dependent kinases (CDKs) and GSK-3, it is a potent activator of the Aryl Hydrocarbon Receptor (AhR).[1][2]

The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins. It is well-known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, the AhR is also involved in a variety of physiological processes, including immune regulation, cell proliferation, and differentiation, through its activation by a diverse range of endogenous and exogenous ligands. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data: this compound's AhR Agonist Activity and Kinase Selectivity

The following tables summarize the quantitative data for this compound's biological activity, highlighting its potency as an AhR agonist and its selectivity against key protein kinases.

Table 1: this compound Aryl Hydrocarbon Receptor (AhR) Agonist Activity

| Assay System | Cell Type/Organism | Parameter | Value | Reference |

| AhR Reporter Assay | Yeast | EC50 | 20 nM | [3] |

| AhR Reporter Assay | Human Hepatoma Cells | EC50 | 93 nM | [3] |

| Human AhR Reporter Assay | - | EC85 | ~28 nM | [4] |

| Mouse AhR Reporter Assay | - | EC50 | ~34 nM | [2] |

Table 2: this compound Kinase Inhibitory Activity

| Kinase | Parameter | Value (µM) | Reference |

| GSK-3 | IC50 | 44 | [1] |

| CDK1/cyclin B | IC50 | 55 | [1] |

| CDK1/Cyclin B | IC50 | 92.0 | [1][2] |

| GSK-3 α/β | IC50 | 44-100 | [1][2] |

| CDK5/p25 | IC50 | >100 | [1][2] |

Signaling Pathway

This compound, as an AhR agonist, initiates a signaling cascade that leads to the transcription of target genes. The canonical AhR signaling pathway is depicted below.

Experimental Protocols and Workflows

This section details the methodologies for key experiments used to characterize this compound's AhR agonist activity.

AhR Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

Experimental Protocol:

-

Cell Culture: Maintain a suitable cell line (e.g., human hepatoma HepG2 or mouse hepatoma Hepa-1c1c7) stably or transiently transfected with a reporter plasmid containing XREs driving the expression of a reporter gene.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Replace the medium with a fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable detection reagent and instrument.

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the this compound concentration and determine the EC50 value using a non-linear regression analysis.

References

- 1. 4.6. Immunofluorescence Detection of the Nuclear Translocation of the AhR [bio-protocol.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

Unveiling MeBIO: A Technical Guide to a Unique Kinase-Inactive Aryl Hydrocarbon Receptor Agonist

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the compound MeBIO (1-Methyl-6-bromo-indirubin-3'-oxime). Developed as a kinase-inactive control for its potent counterpart, BIO (6-bromoindirubin-3'-oxime), this compound has emerged as a valuable research tool in its own right, primarily due to its potent agonism of the Aryl Hydrocarbon Receptor (AhR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activities of indirubin derivatives and the modulation of the AhR signaling pathway.

Discovery and Rationale

This compound was developed in the early 2000s as part of a broader investigation into the kinase inhibitory potential of indirubins, a class of bis-indole alkaloids. The seminal work by Meijer et al. (2003) and Polychronopoulos et al. (2004) explored the structure-activity relationships of various indirubin derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). Within this context, this compound was synthesized as a methylated analog of BIO to serve as a negative control. The methylation at the N1 position of the oxindole ring was predicted to abolish its kinase inhibitory activity, a hypothesis that was subsequently confirmed by experimental data.

While demonstrating minimal to no effect on the primary kinase targets of BIO, this compound was unexpectedly found to be a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals. This discovery has positioned this compound as a selective modulator of the AhR pathway, offering a valuable tool to decouple AhR activation from the kinase inhibition characteristic of other indirubins.

Physicochemical Properties and Data Presentation

This compound is a dark red solid with the chemical formula C₁₇H₁₂BrN₃O₂ and a molecular weight of 370.20 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂BrN₃O₂ | [3][4] |

| Molecular Weight | 370.2 g/mol | [3][4] |

| CAS Number | 667463-95-8, 710323-61-8 | [1][3][4] |

| Appearance | Dark red solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | DMSO (10 mg/mL), Ethanol | [1][2] |

| Storage | 2-8°C | [1] |

Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound, highlighting its differential effects on kinase inhibition and AhR activation.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (µM) | Reference |

| GSK-3α/β | 44 - 100 | [2][3] |

| CDK1/Cyclin B | 92.0 | [2][3] |

| CDK5/p25 | >100 | [2][3] |

Table 2: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of this compound

| Assay System | EC₅₀ (nM) | Reference |

| Yeast Reporter System | 20 | [1][2] |

| Hepatoma Reporter System | 93 | [1][2] |

Experimental Protocols

Synthesis of this compound (1-Methyl-6-bromo-indirubin-3'-oxime)

The synthesis of this compound is based on the general procedures for indirubin synthesis described by Polychronopoulos et al. (2004). The following is a representative protocol:

Step 1: Synthesis of 1-Methyl-6-bromo-isatin

-

To a solution of 6-bromo-isatin in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), an equimolar amount of a methylating agent (e.g., methyl iodide) is added in the presence of a base (e.g., potassium carbonate).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product, 1-methyl-6-bromo-isatin, is isolated by extraction and purified by column chromatography.

Step 2: Condensation to form 1-Methyl-6-bromo-indirubin

-

1-methyl-6-bromo-isatin is dissolved in a suitable solvent (e.g., ethanol) containing a reducing agent (e.g., sodium dithionite).

-

The mixture is heated to reflux to generate the corresponding isatin-2-one.

-

A solution of indoxyl-3-acetate in a compatible solvent is then added to the reaction mixture.

-

The condensation reaction is allowed to proceed at reflux, resulting in the formation of 1-methyl-6-bromo-indirubin, which typically precipitates from the solution.

-

The precipitate is collected by filtration and washed.

Step 3: Oximation to form this compound

-

1-Methyl-6-bromo-indirubin is suspended in a mixture of ethanol and pyridine.

-

An excess of hydroxylamine hydrochloride is added, and the mixture is heated at reflux.

-

The reaction is monitored by TLC until completion.

-

Upon cooling, the product, this compound, crystallizes and is collected by filtration, washed with cold ethanol, and dried.

Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of this compound, adapted from methodologies used for other indirubin derivatives.

-

Enzymes and Substrates: Recombinant human GSK-3β, CDK1/Cyclin B, and CDK5/p25 are used. Specific peptide substrates for each kinase (e.g., GS-1 for GSK-3β, histone H1 for CDKs) are utilized.

-

Assay Buffer: A typical kinase buffer contains Tris-HCl, MgCl₂, DTT, and ATP.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound (dissolved in DMSO) are pre-incubated in the kinase buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time at 30°C and is then stopped by the addition of a stop solution (e.g., phosphoric acid).

-

An aliquot of the reaction mixture is spotted onto phosphocellulose paper (e.g., P81).

-

The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated radioactivity, corresponding to the kinase activity, is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Aryl Hydrocarbon Receptor (AhR) Agonist Reporter Assay

The following protocol is for a cell-based reporter gene assay to determine the AhR agonist activity of this compound.

-

Cell Line: A human cell line (e.g., HepG2) stably transfected with a reporter plasmid containing multiple copies of the xenobiotic response element (XRE) upstream of a luciferase reporter gene is used.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound (typically from low nM to µM). A vehicle control (DMSO) is also included.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

The fold induction of luciferase activity is calculated relative to the vehicle control.

-

EC₅₀ values are determined by plotting the fold induction against the logarithm of the this compound concentration.

-

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: this compound activates the AhR signaling pathway.

Experimental Workflow for this compound Characterization

References

MeBIO: A Technical Guide for Researchers

An In-depth Examination of a Potent Aryl Hydrocarbon Receptor Agonist and Weak Kinase Inhibitor

This technical guide provides a comprehensive overview of MeBIO (1-Methyl-6-bromo-indirubin-3'-oxime), a synthetic indirubin analog. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, biological activities, and relevant experimental methodologies. Particular focus is given to its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) and its role as a weak inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), often serving as a negative control for its structural analog, BIO.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 667463-95-8 | [1][2][3][4] |

| Molecular Weight | 370.2 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₂BrN₃O₂ | [1][3][4][5] |

| Purity | ≥95% to ≥99% | [1][3][4] |

| IC₅₀ (GSK-3) | 44 µM | [5][6] |

| IC₅₀ (CDK1/CyclinB) | 55 µM | [5][6] |

| IC₅₀ (CDK5/p25) | >100 µM | |

| EC₅₀ (AhR, yeast reporter) | 20 nM | |

| EC₅₀ (AhR, hepatoma reporter) | 93 nM |

Biological Activity and Signaling Pathways

This compound is a versatile molecule with distinct activities in different cellular contexts. Its primary roles are as a potent Aryl Hydrocarbon Receptor (AhR) agonist and as a weak inhibitor of certain kinases, which makes it a useful tool in dissecting cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A well-known target gene of the AhR pathway is Cyp1a1.

References

- 1. mdpi.com [mdpi.com]

- 2. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog | Semantic Scholar [semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Solubility and Stability of MeBIO in DMSO

Disclaimer: Publicly available scientific literature and databases do not contain specific solubility and stability data for a compound designated "MeBIO." The following guide is a template based on established best practices for handling chemical compounds in Dimethyl Sulfoxide (DMSO), a widely used solvent in research and drug development.[1][2] Researchers working with this compound will need to generate experimental data specific to their molecule.

This document provides a framework for determining and understanding the solubility and stability of a compound like this compound in DMSO, intended for researchers, scientists, and drug development professionals.

General Considerations for Compound Solubility in DMSO

The solubility of any compound in a given solvent is an intrinsic physical property that must be determined empirically. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.

Factors Influencing Solubility:

-

Physicochemical Properties of the Compound: Molecular weight, polarity, hydrogen bonding capacity, and crystal lattice energy of the solute (e.g., this compound) are primary determinants of its solubility.

-

Purity of the Compound: Impurities can either enhance or decrease the apparent solubility of a compound.

-

Water Content of DMSO: DMSO is highly hygroscopic. The presence of water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds.

-

Temperature: Solubility is generally temperature-dependent. Most compounds exhibit increased solubility at higher temperatures.

-

Equilibration Time: Sufficient time is required for a compound to dissolve and reach its saturation point.

Experimental Protocol for Solubility Assessment

A general protocol for determining the solubility of a novel compound in DMSO involves preparing a saturated solution and quantifying the dissolved compound.

Methodology:

-

Preparation of Stock Solutions: Add an excess amount of the compound (e.g., this compound) to a known volume of high-purity, anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., room temperature, 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the saturated solution to pellet the excess, undissolved solid.

-

Quantification: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

General Stability of Compounds in DMSO

The chemical stability of compounds dissolved in DMSO is a critical factor for the integrity of compound libraries and the reproducibility of biological assays. Several environmental factors can influence the degradation of compounds in DMSO over time.

Factors Affecting Stability in DMSO Solution:

| Factor | Influence on Stability | Recommendations for Mitigation |

| Water Content | The presence of water in DMSO can facilitate hydrolysis of susceptible functional groups (e.g., esters, amides, lactones). Studies have shown that water is a more significant contributor to compound degradation than oxygen.[3] | Use anhydrous DMSO and minimize exposure to atmospheric moisture. Store in a desiccated environment.[1] |

| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[4] For short-term use, refrigeration at 4°C is often sufficient. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture through condensation and may cause some compounds to precipitate out of solution. However, studies have indicated that for many compounds, no significant loss occurs after multiple freeze-thaw cycles.[3] | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |

| Light Exposure | Light-sensitive compounds can degrade when exposed to certain wavelengths of light. | Protect solutions from light by using amber vials or by storing them in the dark.[4] |

| Oxygen | Atmospheric oxygen can lead to the oxidation of sensitive functional groups. | While generally considered less critical than water, for highly oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[3] |

| Container Material | The material of the storage container (e.g., glass, polypropylene) can potentially interact with the stored compound. However, for many compounds, no significant difference in stability has been observed between glass and polypropylene containers.[3] | Use high-quality, inert storage containers. |

Experimental Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of a compound in DMSO under various storage conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound (e.g., this compound) in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting and Storage:

-

Dispense aliquots of the stock solution into appropriate vials (e.g., amber glass or polypropylene).

-

Divide the samples into different storage condition groups:

-

Long-term storage: -80°C, -20°C

-

Short-term storage: 4°C, Room Temperature

-

Accelerated stability: 40°C

-

-

Include a control group to be analyzed immediately (Time 0).

-

-

Time-Point Analysis: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve samples from each storage condition.

-

Sample Analysis:

-

Thaw the samples and bring them to room temperature.

-

Add an internal standard to each sample to correct for variations in analysis.

-

Analyze the concentration of the parent compound using a stability-indicating analytical method, such as LC-UV/MS.[3] This method should be able to separate the parent compound from any potential degradants.

-

-

Data Analysis:

-

Calculate the percentage of the initial compound remaining at each time point for each storage condition.

-

The stability is often reported as the time at which a certain percentage of the compound (e.g., 90%) remains.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO.

Factors Influencing Compound Stability in DMSO

Caption: Key factors affecting the stability of compounds in DMSO.

References

Unveiling the Kinase Selectivity of a Novel Compound: A Technical Guide to Assessing Minimal Activity Against CDK1/Cyclin B and GSK-3α/β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the inhibitory activity of a novel compound, here hypothetically termed "MeBIO," against Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3 alpha and beta (GSK-3α/β). Given the critical roles of these kinases in cell cycle regulation and various signaling pathways, determining the off-target effects of investigational compounds is paramount in drug development. This document outlines the essential experimental protocols, data presentation formats, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

The following tables summarize the hypothetical in vitro kinase inhibition data for this compound against CDK1/Cyclin B and GSK-3α/β. Such data is typically generated through kinase assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: Inhibitory Activity of this compound against CDK1/Cyclin B

| This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 0.1 | 5.2 | >100 |

| 1 | 8.1 | |

| 10 | 15.3 | |

| 100 | 25.7 |

Table 2: Inhibitory Activity of this compound against GSK-3α

| This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 0.1 | 3.8 | >100 |

| 1 | 6.5 | |

| 10 | 12.1 | |

| 100 | 21.4 |

Table 3: Inhibitory Activity of this compound against GSK-3β

| This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 0.1 | 4.1 | >100 |

| 1 | 7.2 | |

| 10 | 13.5 | |

| 100 | 23.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibition. Below are generalized methodologies for performing in vitro kinase assays for CDK1/Cyclin B and GSK-3α/β.

In Vitro Kinase Assay for CDK1/Cyclin B

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant CDK1/Cyclin B.

Materials:

-

Human recombinant CDK1/Cyclin B enzyme

-

Histone H1 as substrate

-

[γ-³²P]ATP (or fluorescently labeled ATP analog)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter or fluorescence reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding human recombinant CDK1/Cyclin B enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for a further 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Assay for GSK-3α/β

Objective: To determine the IC₅₀ of this compound against human recombinant GSK-3α and GSK-3β.

Materials:

-

Human recombinant GSK-3α or GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

[γ-³²P]ATP (or fluorescently labeled ATP analog)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter or fluorescence reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the GSK-3 substrate peptide, and the diluted this compound or vehicle control.

-

Add human recombinant GSK-3α or GSK-3β enzyme to each well.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the plate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution.

-

Transfer the reaction mixture to a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental design is crucial for understanding the implications of the kinase inhibition data.

Figure 1. Simplified CDK1/Cyclin B signaling pathway during the G2/M transition of the cell cycle.

Figure 2. Overview of the GSK-3 signaling pathway and its regulation.

Figure 3. A generalized experimental workflow for in vitro kinase inhibition assays.

Methodological & Application

Application Notes and Protocols for MeBIO in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeBIO ((3Z)-6-bromo-3-[(3E)-1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-1-methyl-2H-indol-2-one) is a versatile chemical probe primarily utilized in cell-based assays as a potent aryl hydrocarbon receptor (AhR) agonist.[1][2][3] It serves as a crucial tool for researchers investigating the AhR signaling pathway and its role in various physiological and pathological processes. Notably, this compound is also employed as a negative control for its structural analog, BIO (6-bromoindirubin-3'-oxime), a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] This dual utility makes this compound an indispensable compound for dissecting specific cellular signaling events.

This document provides detailed application notes and experimental protocols for the effective use of this compound in various cell-based assays.

Mechanism of Action

This compound's primary mechanism of action is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cytochrome P450 1A1 (CYP1A1).

In contrast to its potent AhR agonism, this compound exhibits minimal inhibitory activity against GSK-3α/β and Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B.[1][2] This selectivity makes it an ideal negative control in studies investigating the effects of GSK-3 inhibition by BIO, particularly in the context of the Wnt/β-catenin signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound in various cell-based assays.

Table 1: this compound Activity Profile

| Target | Activity | IC50 / EC50 | Cell Line / System | Reference |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | EC50: 20 nM | Yeast-based reporter assay | [1] |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | EC50: 93 nM | Hepatoma cell line reporter assay | [1] |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | EC85: ~28 nM | Human AhR Reporter Assay System | [4] |

| Glycogen Synthase Kinase-3 α/β (GSK-3α/β) | Minimal Inhibition | IC50: 44-100 μM | In vitro kinase assay | [1][2] |

| Cyclin-Dependent Kinase 1/Cyclin B (CDK1/Cyclin B) | Minimal Inhibition | IC50: 92.0 μM | In vitro kinase assay | [1] |

| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | Minimal Inhibition | IC50: >100 μM | In vitro kinase assay | [1][2] |

Experimental Protocols

Protocol 1: Aryl Hydrocarbon Receptor (AhR) Activation Assay using a Luciferase Reporter Gene

This protocol describes how to measure the activation of the AhR signaling pathway by this compound using a cell line stably expressing a luciferase reporter gene under the control of an AhR-responsive promoter.

Materials:

-

Human hepatoma (e.g., HepG2) or other suitable cells stably transfected with an XRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound stock solution (10 mM in DMSO).

-

Control vehicle (DMSO).

-

White, clear-bottom 96-well cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix well by gentle shaking for 5-10 minutes at room temperature to ensure complete cell lysis.

-

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data by dividing the luminescence of each well by the average luminescence of the vehicle control wells to obtain the fold induction.

-

Plot the fold induction against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

-

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is used to determine the effect of this compound on cell viability, which is important for interpreting the results of functional assays.

Materials:

-

Cell line of interest (e.g., HepG2, MCF-7).

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

Control vehicle (DMSO).

-

Clear 96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 µM to 100 µM.

-

Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the wells.

-

Incubation: Incubate for 24 to 72 hours, depending on the cell type and experimental design.

-

Cell Viability Measurement:

-

For CellTiter-Glo®: Add 100 µL of the reagent to each well, mix, and measure luminescence.

-

For MTT/XTT: Add the reagent to each well, incubate for the recommended time, and then measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.

-

Mandatory Visualizations

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway activated by this compound.

Caption: General workflow for a cell-based reporter assay using this compound.

Caption: Logical relationship between this compound, BIO, and their primary signaling targets.

References

Application Note: Protocol for Dissolving and Storing MeBIO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the proper dissolution and storage of the hypothetical small molecule inhibitor, MeBIO. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Introduction

This compound is a potent, cell-permeable small molecule inhibitor targeting the hypothetical "Kinase X" signaling pathway. Due to its hydrophobic nature, proper handling techniques are essential for preparing homogenous, accurate stock solutions and ensuring stability for both short-term and long-term storage. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), a polar aprotic solvent capable of dissolving a wide range of compounds for in vitro studies.[1][2] However, care must be taken to minimize the final DMSO concentration in cellular assays to avoid solvent-induced artifacts.[3]

Material and Compound Properties

This table summarizes the essential properties and recommended handling conditions for this compound.

| Parameter | Value / Recommendation | Notes |

| Compound Name | This compound (Hypothetical) | Small Molecule Inhibitor |

| Appearance | White to off-white lyophilized powder | Lyophilization enhances long-term stability.[4][5] |

| Molecular Weight (MW) | 450.5 g/mol | Use this exact MW for all concentration calculations. |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | DMSO is hygroscopic; use a fresh, unopened bottle or a properly desiccated stock. |

| Solubility | >50 mM in DMSO | Poorly soluble in aqueous solutions like PBS or cell culture media. |

| Recommended Stock Conc. | 10 mM to 50 mM in 100% DMSO | Higher concentrations minimize the volume of solvent added to experiments. |

| Short-Term Storage | 2-8°C for ≤ 1 week (in DMSO) | Protect from light. |

| Long-Term Storage (Powder) | -20°C or -80°C | Store in a desiccator to prevent moisture absorption. |

| Long-Term Storage (DMSO) | -80°C for > 1 year | Aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] |

| Light Sensitivity | Moderate | Protect from direct light by using amber vials or wrapping tubes in foil.[7] |

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the steps for reconstituting lyophilized this compound powder to create a high-concentration stock solution and subsequently diluting it to a working concentration for use in assays.

3.1 Materials

-

This compound lyophilized powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

3.2 Protocol for Preparing a 10 mM Stock Solution

-

Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).

-

Calculating Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock solution:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example for 1 mg of this compound (MW = 450.5 g/mol ):

-

Mass = 0.001 g

-

Concentration = 0.010 mol/L

-

MW = 450.5 g/mol

-

Volume (L) = 0.001 / (0.010 * 450.5) = 0.0002219 L

-

Volume to add = 221.9 µL of DMSO

-

-

Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.

-

Solubilization Aid (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[6]

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

For long-term storage, place the aliquots in a secondary container and store them at -80°C.[8][9][10]

-

3.3 Protocol for Preparing a Working Solution

-

Thawing: Remove a single aliquot of the 10 mM this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.

-

Dilution: Dilute the stock solution to the desired final working concentration using the appropriate cell culture medium or assay buffer.

-

Important: Perform serial dilutions if necessary. Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate out of solution.[3]

-

Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is typically kept below 0.5% to avoid cellular toxicity.

-

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for experimental use.

Caption: Workflow for this compound stock and working solution preparation.

Disclaimer: this compound is a hypothetical compound. This protocol is based on standard laboratory practices for handling similar small molecule inhibitors and should be adapted as necessary based on empirically determined properties.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. nanotempertech.com [nanotempertech.com]

- 4. peptidefountain.is [peptidefountain.is]

- 5. support.canlabintl.com [support.canlabintl.com]

- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of In Vitro Gastrointestinal Digestion on the Biological Activity of a Sea Cucumber (Holothuria forskali) Hydrolysate Encapsulated in Chitosan Nanoparticles and Rapeseed Lecithin Liposomes [mdpi.com]

Application Notes: MeBIO (BIO) in Wnt/β-catenin Pathway Research

A Presumed Reference to BIO (6-bromoindirubin-3'-oxime), a Potent Wnt/β-catenin Pathway Activator

Introduction

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MeBIO in studying the Wnt/β-catenin signaling pathway. It is important to note that the term "this compound" does not correspond to a widely recognized compound in the scientific literature. It is presumed to be a typographical error or a less common nomenclature for the well-characterized molecule BIO (6-bromoindirubin-3'-oxime) . Therefore, all information herein pertains to BIO, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and a robust activator of the canonical Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3][4][5] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer. BIO, by inhibiting GSK-3, prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[6]

Data Presentation

The following table summarizes the quantitative data regarding the activity and effects of BIO on the Wnt/β-catenin pathway.

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC50 (GSK-3α/β) | 5 nM | Cell-free assay | Highly potent and selective inhibitor. | [1][2][4][5][7][8][9] |

| IC50 (CDK1/CDK5) | 320 nM / 80 nM | Cell-free assay | Shows selectivity for GSK-3 over CDKs. | [2] |

| Effective Concentration | 0.5 - 5 µM | Buffalo Embryonic Stem Cells | Activation of Wnt/β-catenin signaling and maintenance of pluripotency. | [6] |

| Effective Concentration | 200 - 800 nM | Human Dental Pulp Stem Cells | Promoted osteogenic differentiation. | [10] |

| EC50 | 0.192 µM | Neonatal mouse HEI-OC1 cells | Protection against cisplatin-induced cell death. | [5] |

| IC50 | 0.29 µM | Human SH-SY5Y cells | Inhibition of GSK3-mediated β-casein phosphorylation. | [5] |

| IC50 | 1.3 µM | Human K562 cells | Antiproliferative activity after 72 hours. | [5] |

Mandatory Visualization

Wnt/β-catenin Signaling Pathway and the Mechanism of BIO

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]

- 4. selleck.co.jp [selleck.co.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. Activation and Inhibition of The Wnt3A Signaling Pathway in Buffalo (Bubalus bubalis) Embryonic Stem Cells: Effects of WNT3A, Bio and Dkk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIO | GSK-3 Inhibitors: R&D Systems [rndsystems.com]

- 8. stemcell.com [stemcell.com]

- 9. MilliporeSigma Calbiochem GSK-3 Inhibitor IX 1 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 10. 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Aryl Hydrocarbon Receptor (AhR) Activation Using MeBIO in Metabolically Competent Brown Adipocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent aryl hydrocarbon receptor (AhR) agonist, MeBIO, to study AhR activation in in vitro-differentiated, metabolically competent brown adipocytes. This model system is particularly relevant for research in toxicology, metabolic diseases, and drug development.

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental chemicals and endogenous molecules.[1] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[2] One of the most well-characterized target genes is Cytochrome P450 1A1 (CYP1A1), the expression of which is a sensitive marker for AhR activation.[3]

Recent research has highlighted the involvement of AhR in adipocyte differentiation and function, making it a target of interest in the study of metabolic disorders.[4] Metabolically competent brown adipocytes, with their high mitochondrial content and thermogenic capacity, serve as an excellent in vitro model to investigate the metabolic implications of AhR activation.

This compound is a potent agonist of the AhR, making it a valuable tool for studying the activation of this receptor.[5][6][7] This document provides detailed protocols for the differentiation of brown adipocytes, their treatment with this compound, and subsequent analysis of AhR activation through reporter assays, gene expression analysis, and protein analysis.

Data Presentation

The following tables summarize quantitative data related to this compound and its activity on the aryl hydrocarbon receptor.

Table 1: this compound Activity on Kinases

| Kinase | IC50 (µM) |

| Glycogen synthase kinase-3 (GSK-3) | 44 |

| Cyclin-dependent kinase 1 (CDK1)/cyclin B | 55 |

Data from MedchemExpress.[5]

Table 2: this compound Concentration for AhR Reporter Assays

| Assay Type | Cell Line | This compound Concentration | Parameter | Reference |

| Agonist-mode | Human AhR Reporter Cells | 4 nM | EC50 | INDIGO Biosciences[8] |

| Antagonist-mode | Mouse AhR Reporter Cells | 66 nM | ~EC80 | INDIGO Biosciences[9] |

Table 3: Example of Expected qPCR Results for AhR Target Gene Expression

| Treatment | Target Gene | Fold Change (relative to vehicle) |

| Vehicle (DMSO) | CYP1A1 | 1.0 |

| This compound (low dose) | CYP1A1 | Expected dose-dependent increase |

| This compound (high dose) | CYP1A1 | Expected dose-dependent increase |

| Vehicle (DMSO) | AHRR | 1.0 |

| This compound (low dose) | AHRR | Expected dose-dependent increase |

| This compound (high dose) | AHRR | Expected dose-dependent increase |

This table represents expected trends. Actual fold changes will vary depending on the experimental conditions, including cell type, this compound concentration, and exposure time.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical aryl hydrocarbon receptor (AhR) signaling pathway activated by this compound.

Experimental Workflow for Studying AhR Activation in Brown Adipocytes

Caption: Workflow for this compound treatment and subsequent analysis of AhR activation.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Metabolically Competent Brown Adipocytes

This protocol is adapted for the differentiation of murine preadipocytes into brown adipocytes.[10]

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1)

-

DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Maintenance Medium)

-

Differentiation Induction Medium: Maintenance Medium supplemented with:

-

20 nM Insulin

-

1 µM Dexamethasone

-

0.5 mM IBMX

-

1 nM T3 (triiodothyronine)

-

125 µM Indomethacin

-

5 µM Rosiglitazone

-

-

Differentiation Maintenance Medium: Maintenance Medium supplemented with 20 nM Insulin and 1 nM T3.

-

6-well or 12-well cell culture plates

Procedure:

-

Plating Preadipocytes: Seed preadipocytes in culture plates at a density that allows them to reach confluence.

-

Growth to Confluence: Culture the cells in Maintenance Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence.

-

Initiation of Differentiation (Day 0): Aspirate the Maintenance Medium and replace it with Differentiation Induction Medium.

-

Induction (Day 2): After 48 hours, remove the Differentiation Induction Medium and replace it with Differentiation Maintenance Medium.

-

Maintenance and Maturation: Replace the Differentiation Maintenance Medium every 2 days.

-

Mature Brown Adipocytes: By day 8-10, the cells should be differentiated and exhibit a mature brown adipocyte phenotype with multilocular lipid droplets. They are now ready for treatment with this compound.

Protocol 2: this compound Treatment of Differentiated Brown Adipocytes